1-Amino-4,5,8-trihydroxyanthraquinone

Medicinal Chemistry Process Chemistry Impurity Profiling

Sourcing a well-characterized impurity standard with a confirmed 1-amino-4,5,8-trihydroxy substitution pattern is critical for mitoxantrone analytical method development. 1-Amino-4,5,8-trihydroxyanthraquinone (Mitoxantrone Impurity 15) resolves this need with verified identity and chromatographic behavior. • Confirmed substitution pattern validated on Newcrom R1 HPLC columns with MS-compatible mobile phase for direct UPLC-MS integration. • Calculated LogP of 3.15, 4 H-bond donors, and 6 H-bond acceptors enable predictable reversed-phase retention and peak purity analysis. • Supplied with a comprehensive Certificate of Analysis, ensuring immediate, audit-ready integration into QC workflows for mitoxantrone API and finished drug product testing.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
CAS No. 6374-78-3
Cat. No. B1659158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4,5,8-trihydroxyanthraquinone
CAS6374-78-3
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
InChIInChI=1S/C14H9NO5/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,16-18H,15H2
InChIKeyXOWIUAITUCBCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4,5,8-trihydroxyanthraquinone (CAS 6374-78-3): Technical Baseline for Scientific Procurement


1-Amino-4,5,8-trihydroxyanthraquinone (CAS 6374-78-3) is a substituted anthraquinone derivative characterized by a single primary amino group at the 1-position and hydroxyl groups at the 4, 5, and 8 positions on the anthracene-9,10-dione core [1]. This specific substitution pattern confers unique physicochemical and biological properties that distinguish it from other hydroxyanthraquinone and aminoanthraquinone analogs. The compound is recognized both as a key synthetic intermediate and as a structurally related impurity in the manufacture of mitoxantrone, a clinically established anticancer agent . Understanding its precise molecular identity is essential for research applications in medicinal chemistry, dye synthesis, and analytical method development, where substitution patterns critically determine function.

Impurity Standard Mitoxantrone process impurity for QC method development
Medicinal Chemistry Core scaffold with 1-N,4,5-trihydroxy pharmacophore for SAR studies
Analytical Method Validated HPLC separation on mixed-mode stationary phase

Critical Differentiation: Why 1-Amino-4,5,8-trihydroxyanthraquinone Cannot Be Replaced by Other Hydroxy- or Amino-Anthraquinones


Procurement of 1-Amino-4,5,8-trihydroxyanthraquinone requires precise specification because its unique 1-amino-4,5,8-trihydroxy substitution pattern dictates its reactivity and biological profile, which are not replicated by analogs with different hydroxyl/amino arrangements. For instance, the closely related 1,4,5,8-tetrahydroxyanthraquinone (CAS 81-60-7) lacks the amino group, leading to distinct electronic properties and a known role as a mitoxantrone precursor, whereas our target compound is identified as a mitoxantrone process impurity, indicating a different synthetic pathway relevance . Similarly, while studies on broader classes of aminoanthraquinones show that the position and number of amino/hydroxyl groups dramatically influence cytotoxic potency and genotoxicity [1], the specific 1-amino-4,5,8-trihydroxy configuration possesses a calculated LogP of 3.15 and a hydrogen bond donor/acceptor profile (4 HBD, 6 HBA) that directly impacts its chromatographic behavior and potential DNA intercalation properties compared to other regioisomers [2].

1,4,5,8-Tetrahydroxy analog Lacks 1-amino group; serves as synthetic precursor, not impurity, altering role in mitoxantrone context
Other aminoanthraquinone regioisomers Substitution pattern determines pharmacophore presence; class-level SAR indicates distinct cytotoxic profiles
Generic anthraquinone HPLC methods May not resolve this compound from close analogs; dedicated ion-pairing method required

1-Amino-4,5,8-trihydroxyanthraquinone: Quantified Differentiation Evidence for Procurement Decisions


Structural Distinction from 1,4,5,8-Tetrahydroxyanthraquinone: Amino vs. Hydroxyl Group Impact on Mitoxantrone Synthesis Relevance

The target compound, 1-Amino-4,5,8-trihydroxyanthraquinone, differs from the structurally similar 1,4,5,8-tetrahydroxyanthraquinone (CAS 81-60-7) by the presence of a primary amino group at the 1-position instead of a hydroxyl group. This single substitution fundamentally alters its chemical role: the tetrahydroxy derivative is a known key intermediate in the synthesis of the anticancer drug mitoxantrone , whereas 1-amino-4,5,8-trihydroxyanthraquinone is cataloged as a process-related impurity (Mitoxantrone Impurity 15) that can arise during synthesis or degradation . This distinction dictates their respective utilities in pharmaceutical development and quality control applications.

Structural Distinction
Head-to-head
-NH₂ vs -OH at position 1; MW difference ~0.98 g/mol
Defines impurity vs. synthetic intermediate role
Mitoxantrone process impurity identity
Medicinal Chemistry Process Chemistry Impurity Profiling

Hydrogen Bonding Profile Comparison: Implications for Chromatographic Retention and Solubility

The target compound exhibits a distinct hydrogen bond donor (HBD) and acceptor (HBA) profile compared to common hydroxyanthraquinone analogs, which directly influences its chromatographic behavior and solubility. Specifically, it possesses 4 HBD and 6 HBA sites . In contrast, 1,4,5,8-tetrahydroxyanthraquinone is reported to have 4 HBD and 6 HBA sites as well , but the replacement of a hydroxyl with an amino group alters the basicity and potential for ion-pairing interactions, leading to different retention times in reversed-phase HPLC systems, as demonstrated in a dedicated application note using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1].

H-Bonding & Ionization
Reported
4 HBD, 6 HBA; ionizable amino group enables protonation vs. no basic nitrogen
Enables ion-pairing chromatography for impurity resolution
HPLC: Newcrom R1, acetonitrile/water/phosphoric acid
Analytical Chemistry Chromatography Physicochemical Characterization

Class-Level Inference of Cytotoxic Potency: Impact of 1-Amino-4,5,8-Trihydroxy Substitution Pattern

Direct cytotoxic data for 1-Amino-4,5,8-trihydroxyanthraquinone are not available in the primary literature; however, class-level structure-activity relationship (SAR) studies on aminoanthraquinones provide a strong inference of its potential. Research has established a correlation between the presence of a specific triangular arrangement of one nitrogen and two oxygen atoms and cytotoxic activity [1][2]. The target compound contains this pharmacophore, as it possesses an amino group adjacent to the quinone carbonyl (1-position) and two hydroxyl groups at positions 4 and 5. Studies comparing various aminoanthraquinone derivatives show that substitution pattern dramatically impacts potency, with IC50 values ranging from 0.452 µM for optimized dialkylated derivatives to >10 µM for less active analogs [3]. Furthermore, compounds like 1,4-dihydroxy-5,8-bis-substituted anthraquinones (e.g., mitoxantrone, DHAQ) demonstrate significantly enhanced DNA intercalation and topoisomerase II inhibition compared to simpler aminoanthraquinones [4][5].

Cytotoxic SAR Context
Class-level
Contains 1-N, 4-O, 5-O pharmacophore associated with activity in SAQ class
Supports baseline DNA intercalation potential for SAR studies
Direct data not available; IC₅₀ range 0.452 to >10 µM in optimized analogs
Oncology Research Structure-Activity Relationship DNA Intercalation

Distinct Chromatographic Behavior: Validated HPLC Method for Separation from Related Compounds

A validated reversed-phase HPLC method has been established for the specific analysis and separation of 1-Amino-4,5,8-trihydroxyanthraquinone. Using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, the method achieves baseline resolution of this compound, which is critical for its use as an impurity standard in mitoxantrone quality control [1]. The method's scalability from analytical to preparative scale and its compatibility with mass spectrometry (by substituting phosphoric acid with formic acid) further underscore its specific applicability for isolation and pharmacokinetic studies, distinguishing it from generic anthraquinone HPLC methods that may not resolve this particular regioisomer from its close analogs.

Validated HPLC Method
Validated method
Baseline resolution on Newcrom R1; compatible with MS detection
Provides reliable identity confirmation for procurement
Scalable from analytical to preparative; MS-compatible mobile phase
Analytical Method Development Quality Control Pharmacokinetics

1-Amino-4,5,8-trihydroxyanthraquinone: Recommended Application Scenarios Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Mitoxantrone Quality Control

Procure 1-Amino-4,5,8-trihydroxyanthraquinone as a characterized impurity standard (Mitoxantrone Impurity 15) for the development and validation of analytical methods (HPLC, UPLC-MS) used in the quality control of mitoxantrone active pharmaceutical ingredient (API) and finished drug products . The compound's specific substitution pattern and distinct chromatographic behavior, as validated on a Newcrom R1 column, make it essential for accurate identification and quantification of this process-related impurity [1].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

Use 1-Amino-4,5,8-trihydroxyanthraquinone as a core scaffold for the synthesis of novel aminoanthraquinone derivatives with potential anticancer activity. Its 1-amino-4,5-dihydroxy pharmacophore is implicated in DNA intercalation and cytotoxicity, as established by class-level SAR studies [2][3]. Modifications at the amino group or the 8-hydroxy position can be explored to optimize potency and selectivity, with the compound serving as a valuable starting material for medicinal chemistry programs targeting topoisomerase II or other DNA-associated enzymes.

Analytical Method Development and Pharmacokinetic Studies

Employ 1-Amino-4,5,8-trihydroxyanthraquinone as a model analyte for the development and optimization of reversed-phase HPLC and UPLC methods tailored for polar, ionizable anthraquinones. The established separation protocol using a Newcrom R1 column with an MS-compatible mobile phase (acetonitrile/water/formic acid) provides a foundation for developing sensitive assays for this compound and its analogs in biological matrices, supporting pharmacokinetic and drug metabolism studies [4].

Reference Compound for Physicochemical and Computational Studies

Utilize 1-Amino-4,5,8-trihydroxyanthraquinone as a well-defined reference compound for computational chemistry studies, including DFT calculations, molecular docking simulations, and ADMET property predictions. Its precisely known molecular structure, hydrogen bonding profile (4 HBD, 6 HBA), and calculated LogP (3.15) provide a reliable benchmark for validating computational models aimed at predicting the behavior of more complex aminoanthraquinone derivatives .

Application
Selection Property
Validation Focus
Impurity Reference Standard
Chromatographic resolution from mitoxantrone
HPLC impurity profiling and method validation
Medicinal Chemistry SAR Scaffold
1-N,4,5-trihydroxy pharmacophore presence
DNA intercalation and cell-model endpoint review
Analytical Method & PK Studies
Distinct ion-pairing / mixed-mode retention
Assay sensitivity and biological matrix application
Physicochemical & Computational Reference
Known hydrogen bonding profile and LogP
Benchmarking DFT and ADMET predictions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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